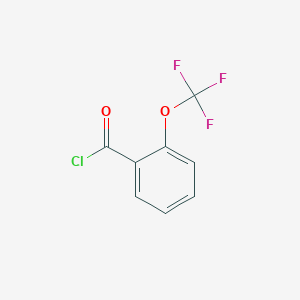

2-(Trifluoromethoxy)benzoyl Chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHPWYXAJJCUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380431 | |

| Record name | 2-(Trifluoromethoxy)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-61-9 | |

| Record name | 2-(Trifluoromethoxy)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 162046-61-9

Core Concepts

2-(Trifluoromethoxy)benzoyl chloride is a specialty chemical reagent valued for its role as a building block in the synthesis of complex organic molecules. Its structure, featuring a trifluoromethoxy group at the ortho position of the benzoyl chloride, imparts unique electronic properties that are highly sought after in the fields of pharmaceutical and agrochemical development. The strong electron-withdrawing nature of the trifluoromethoxy group enhances the reactivity of the acyl chloride, making it a potent acylating agent for a variety of nucleophiles. This heightened reactivity, combined with the lipophilic character of the trifluoromethoxy moiety, allows for the introduction of this key functional group into target molecules, potentially improving their metabolic stability, bioavailability, and overall efficacy.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 162046-61-9 | [1] |

| Molecular Formula | C₈H₄ClF₃O₂ | [1] |

| Molecular Weight | 224.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/powder | |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available |

Synthesis and Experimental Protocols

Synthesis of 2-(Trifluoromethoxy)benzoic Acid (Precursor)

The synthesis of the precursor carboxylic acid is a critical first step. A common method for introducing the trifluoromethoxy group at the ortho position is not detailed in the provided search results. However, general methods for the synthesis of trifluoromethoxy-substituted aromatics often involve the reaction of a corresponding phenol with a trifluoromethylating agent or the transformation of a trifluoromethylthio group.

Conversion to this compound

General Experimental Protocol (Adapted from related syntheses):

This protocol is based on the common laboratory practice of converting carboxylic acids to acyl chlorides using thionyl chloride or oxalyl chloride.

Materials:

-

2-(Trifluoromethoxy)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Schlenk line or inert atmosphere setup

Procedure:

-

To a solution of 2-(Trifluoromethoxy)benzoic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of oxalyl chloride (typically 1.5-2.0 equivalents).

-

Add a catalytic amount of DMF (a few drops).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and CO).

-

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Caption: A logical workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a highly reactive acylating agent due to the electron-withdrawing effect of the trifluoromethoxy group, which increases the electrophilicity of the carbonyl carbon. This makes it an excellent reagent for reactions with a wide range of nucleophiles.

Reactions with Nucleophiles

Reaction with Amines: The reaction with primary and secondary amines readily forms the corresponding N-substituted amides. These reactions are typically fast and high-yielding, making this reagent a valuable tool for creating diverse amide libraries for drug screening.

Reaction with Alcohols: In the presence of a base, this compound reacts with alcohols to form esters. This is a common strategy for modifying the properties of drug candidates containing hydroxyl groups.

Reaction with other Nucleophiles: The compound is also expected to react with other nucleophiles such as thiols and organometallic reagents, providing access to a broad range of derivatives.

Role in Drug Discovery and Agrochemicals

The trifluoromethoxy group is a privileged moiety in medicinal chemistry and agrochemical design. Its incorporation into molecules can lead to:

-

Enhanced Metabolic Stability: The C-F bonds are strong and resistant to metabolic degradation, which can increase the half-life of a drug.

-

Increased Lipophilicity: The trifluoromethoxy group can improve the ability of a molecule to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding.

While specific examples of drugs or agrochemicals synthesized directly from this compound are not detailed in the provided search results, its utility as a building block for introducing the 2-trifluoromethoxybenzoyl fragment is clear. This fragment is found in a variety of biologically active molecules.

Caption: A diagram illustrating the key reactions of this compound with various nucleophiles.

Spectroscopic Data

-

¹H NMR: A complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.

-

¹³C NMR: A signal for the carbonyl carbon around 165-170 ppm. Signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet for the three fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: A strong absorption band for the C=O stretch of the acyl chloride, typically in the range of 1770-1810 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (224.57 g/mol ), along with characteristic fragmentation patterns.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. As an acyl chloride, it is likely to be corrosive and lachrymatory. It will react with water and other protic solvents, releasing hydrochloric acid. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored under an inert atmosphere and away from moisture.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the SDS for the most up-to-date safety information before handling this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethoxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)benzoyl chloride is a specialized acyl chloride that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group at the ortho-position significantly influences the molecule's reactivity and imparts unique physicochemical properties to its derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its applications in drug development.

Core Physicochemical Properties

The unique properties of this compound stem from the strong electron-withdrawing nature of the trifluoromethoxy group, which enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₄ClF₃O₂ | [1] |

| CAS Number | 162046-61-9 | [1] |

| Molecular Weight | 224.57 g/mol | [1] |

| Appearance | White powder | |

| Boiling Point | 94-96°C at 15 mmHg | |

| Density | 1.44 g/cm³ | |

| Refractive Index | 1.47 |

Table 2: Solubility and Stability of this compound

| Property | Observation | Reference |

| Water Solubility | Decomposes | |

| Stability | Sensitive to moisture and water. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-(Trifluoromethoxy)benzoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride. The following is a general experimental protocol based on standard procedures for the synthesis of acyl chlorides.

2.1.1. Reaction with Oxalyl Chloride

This method is often preferred for laboratory-scale synthesis due to its clean reaction profile, with byproducts being gaseous.

-

Materials:

-

2-(Trifluoromethoxy)benzoic acid

-

Oxalyl chloride (a slight excess, e.g., 1.2 equivalents)

-

Anhydrous dichloromethane (DCM) as solvent

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of 2-(Trifluoromethoxy)benzoic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride to the solution at room temperature.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases (typically 1-3 hours).

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.

-

2.1.2. Reaction with Thionyl Chloride

This is a common and cost-effective method for the synthesis of acyl chlorides.

-

Materials:

-

2-(Trifluoromethoxy)benzoic acid

-

Thionyl chloride (can be used as both reagent and solvent)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

-

Procedure:

-

Carefully add 2-(Trifluoromethoxy)benzoic acid to an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux (approximately 79°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

-

Excess thionyl chloride is removed by distillation, followed by vacuum distillation of the residue to afford the purified this compound.

-

Reactivity and Applications in Drug Development

This compound is a versatile reagent primarily used as an acylating agent. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.

The trifluoromethoxy group is of significant interest in drug design. Its incorporation into a molecule can enhance several key properties:

-

Lipophilicity: The trifluoromethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, leading to better absorption and distribution.

-

Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can increase the half-life of a drug in the body.

-

Bioavailability: By improving both membrane permeability and metabolic stability, the trifluoromethoxy group can significantly enhance the overall bioavailability of a drug candidate.

Mandatory Visualizations

References

An In-depth Technical Guide to the Starting Materials for 2-(Trifluoromethoxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(Trifluoromethoxy)benzoyl Chloride, a key intermediate in the pharmaceutical and agrochemical industries. Due to the compound's importance, understanding its synthesis from readily available starting materials is crucial for researchers and process chemists. This document outlines the primary synthetic routes, detailing the necessary starting materials, intermediates, and reaction conditions. Experimental protocols for key transformations are provided, and quantitative data is summarized for clarity. Furthermore, logical workflows of the synthetic sequences are illustrated using Graphviz diagrams.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethoxy group (-OCF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide focuses on the common starting materials and synthetic strategies employed to produce this compound, with a particular emphasis on a multi-step synthesis commencing from 2-(trifluoromethoxy)aniline.

Primary Synthetic Pathway: From 2-(Trifluoromethoxy)aniline

A common and logical synthetic route to this compound begins with 2-(trifluoromethoxy)aniline. This pathway involves a sequence of well-established chemical transformations: diazotization, Sandmeyer cyanation, hydrolysis of the resulting nitrile, and final conversion to the acid chloride.

Caption: Synthetic route from 2-(Trifluoromethoxy)aniline.

Starting Material: 2-(Trifluoromethoxy)aniline

The primary starting material for this pathway is 2-(trifluoromethoxy)aniline. Its availability from commercial suppliers makes it a convenient entry point for the synthesis.

Step 1: Diazotization of 2-(Trifluoromethoxy)aniline

The first step is the conversion of the amino group of 2-(trifluoromethoxy)aniline into a diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid.

Experimental Protocol: Diazotization

-

Materials: 2-(trifluoromethoxy)aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), Water, Ice.

-

Procedure:

-

A solution of 2-(trifluoromethoxy)aniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) is prepared and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for a short period to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the subsequent step without isolation.

-

Step 2: Sandmeyer Reaction for Cyanation

The diazonium salt is then subjected to a Sandmeyer reaction to introduce a cyano group, yielding 2-(trifluoromethoxy)benzonitrile. This reaction is catalyzed by a copper(I) salt, typically copper(I) cyanide.

Experimental Protocol: Sandmeyer Cyanation

-

Materials: 2-(trifluoromethoxy)benzenediazonium salt solution, Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN) (optional, to stabilize the CuCN solution), Water.

-

Procedure:

-

A solution or suspension of copper(I) cyanide is prepared.

-

The cold diazonium salt solution is slowly added to the copper(I) cyanide solution.

-

The reaction mixture is often gently warmed to facilitate the decomposition of the diazonium salt and the formation of the nitrile, which is indicated by the evolution of nitrogen gas.

-

After the reaction is complete, the product, 2-(trifluoromethoxy)benzonitrile, is isolated by extraction.

-

Step 3: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile

The nitrile group of 2-(trifluoromethoxy)benzonitrile is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of Nitrile

-

Materials: 2-(trifluoromethoxy)benzonitrile, Sulfuric Acid (for acidic hydrolysis) or Sodium Hydroxide (for basic hydrolysis), Water.

-

Acidic Hydrolysis Procedure:

-

The nitrile is heated under reflux with an aqueous solution of a strong acid, such as sulfuric acid.

-

Upon completion of the reaction, the mixture is cooled, and the resulting 2-(trifluoromethoxy)benzoic acid precipitates and can be collected by filtration.

-

-

Basic Hydrolysis Procedure:

-

The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide.

-

This initially forms the sodium salt of the carboxylic acid.

-

After cooling, the reaction mixture is acidified with a strong acid to precipitate the 2-(trifluoromethoxy)benzoic acid, which is then isolated.

-

Step 4: Conversion to this compound

The final step is the conversion of 2-(trifluoromethoxy)benzoic acid to the corresponding acid chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Chlorination of Carboxylic Acid

-

Materials: 2-(trifluoromethoxy)benzoic acid, Thionyl Chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF) (optional).

-

Procedure:

-

2-(trifluoromethoxy)benzoic acid is mixed with an excess of thionyl chloride.

-

A catalytic amount of DMF is often added to facilitate the reaction.

-

The mixture is heated, typically under reflux, until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude this compound. Further purification can be achieved by vacuum distillation.

-

Quantitative Data Summary

The following table summarizes typical yields for the key transformations in the synthesis of this compound. Please note that these are general ranges and actual yields may vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Sandmeyer Cyanation | 2-(Trifluoromethoxy)aniline | 2-(Trifluoromethoxy)benzonitrile | 60-80 |

| Hydrolysis of Nitrile | 2-(Trifluoromethoxy)benzonitrile | 2-(Trifluoromethoxy)benzoic Acid | 85-95 |

| Chlorination of Carboxylic Acid | 2-(Trifluoromethoxy)benzoic Acid | This compound | >90 |

Alternative Starting Materials and Routes

While the pathway from 2-(trifluoromethoxy)aniline is a primary route, other starting materials can also be considered, although they may be less common or involve more complex synthetic steps. For instance, the synthesis could potentially start from 2-hydroxybenzonitrile, which would first be trifluoromethylated at the hydroxyl group, followed by hydrolysis of the nitrile.

Caption: Alternative route from 2-Hydroxybenzonitrile.

Conclusion

The synthesis of this compound is a multi-step process that relies on a series of robust and well-understood chemical reactions. The most practical and common route commences with the readily available starting material, 2-(trifluoromethoxy)aniline. This guide provides the foundational knowledge for researchers and drug development professionals to understand and potentially implement the synthesis of this important chemical intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for laboratory-scale preparation.

2-(Trifluoromethoxy)benzoyl Chloride molecular structure and conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 2-(Trifluoromethoxy)benzoyl Chloride. A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in experimental and computational data for this specific molecule. The information presented herein is based on the analysis of structurally similar compounds, primarily 2-(Trifluoromethyl)benzoyl chloride, and general principles of conformational analysis of substituted benzoyl chlorides. Due to the lack of specific data for this compound, this document serves to highlight the expected conformational behavior and to guide future experimental and computational studies.

Introduction

This compound is an aromatic organic compound with the molecular formula C₈H₄ClF₃O₂. The presence of the trifluoromethoxy group at the ortho position relative to the benzoyl chloride moiety is expected to significantly influence the molecule's electronic properties and spatial arrangement. The trifluoromethoxy group is a strong electron-withdrawing group and is also sterically demanding. These characteristics are crucial in determining the molecule's reactivity and its potential applications in medicinal chemistry and materials science.

Understanding the three-dimensional structure and conformational preferences of this molecule is essential for predicting its interaction with biological targets and for designing novel molecules with desired properties. The key conformational feature of this compound is the rotation around the single bond connecting the phenyl ring to the carbonyl group of the benzoyl chloride. This rotation defines the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethoxy group (-OCF₃) and a benzoyl chloride group (-COCl) at adjacent positions (ortho-substitution).

Key Structural Features:

-

Aromatic Ring: A planar six-membered carbon ring.

-

Trifluoromethoxy Group (-OCF₃): An electron-withdrawing and sterically bulky substituent.

-

Benzoyl Chloride Group (-COCl): A reactive functional group susceptible to nucleophilic attack.

Due to the lack of specific experimental data, the precise bond lengths and angles for this compound are not available. However, they can be estimated based on data from similar structures and computational modeling.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the C(aryl)-C(acyl) bond. This rotation is influenced by steric hindrance between the ortho-substituent (trifluoromethoxy group) and the carbonyl group, as well as electronic effects.

For the related compound, benzoyl chloride, a planar conformation is preferred. However, for ortho-substituted benzoyl chlorides, such as 2,6-dichlorobenzoyl chloride, a non-planar or perpendicular conformation has been calculated to be more stable due to steric repulsion.

It is hypothesized that this compound will exhibit a non-planar ground state conformation. The bulky trifluoromethoxy group is expected to force the benzoyl chloride group out of the plane of the benzene ring to minimize steric clash.

Predicted Conformational Isomers

Two main conformational isomers can be predicted based on the orientation of the carbonyl group relative to the trifluoromethoxy group:

-

Syn-conformation: The carbonyl oxygen and the trifluoromethoxy group are on the same side of the C(aryl)-C(acyl) bond. This conformation is likely to be high in energy due to significant steric and electrostatic repulsion.

-

Anti-conformation: The carbonyl oxygen and the trifluoromethoxy group are on opposite sides of the C(aryl)-C(acyl) bond. This is predicted to be the more stable conformation.

Within the anti-conformation, the degree of rotation out of the plane (the dihedral angle) will be a critical parameter.

Rotational Barrier

The energy barrier to rotation around the C(aryl)-C(acyl) bond is a key quantitative descriptor of the molecule's conformational flexibility. For unsubstituted benzoyl chloride, this barrier is relatively low. For this compound, the steric bulk of the trifluoromethoxy group is expected to lead to a significantly higher rotational barrier.

Data on Structurally Similar Compounds:

| Compound | Method | Preferred Conformation | Rotational Barrier (kcal/mol) |

| Benzoyl Chloride | HF/6-31G(d) | Planar | Not specified |

| 2,6-Dichlorobenzoyl Chloride | HF/6-31G(d) | Perpendicular | Not specified |

Note: This table is provided for contextual understanding and does not contain data for this compound.

Experimental Protocols for Future Studies

To elucidate the precise molecular structure and conformational preferences of this compound, the following experimental and computational studies are recommended:

Synthesis

A potential synthetic route to this compound would involve the reaction of 2-(trifluoromethoxy)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Caption: Proposed synthesis of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide valuable information about the electronic environment of the nuclei and can be used to infer conformational preferences, particularly through the use of variable temperature NMR to study rotational dynamics.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can identify characteristic functional group frequencies. Theoretical calculations of the vibrational spectra for different conformers can be compared with experimental data to identify the dominant conformation.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state molecular structure, including bond lengths, bond angles, and the dihedral angle of the ground state conformation.

Computational Chemistry

-

Quantum Chemical Calculations: High-level ab initio or density functional theory (DFT) calculations can be used to:

-

Optimize the geometry of different conformers.

-

Calculate the relative energies of the conformers to determine the most stable structure.

-

Map the potential energy surface for rotation around the C(aryl)-C(acyl) bond to determine the rotational barrier.

-

Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data.

-

Caption: A typical computational workflow for conformational analysis.

Conclusion and Future Outlook

This technical guide has highlighted the current knowledge gap regarding the molecular structure and conformation of this compound. Based on the analysis of structurally related compounds, it is predicted that the molecule will adopt a non-planar conformation with a significant barrier to rotation around the C(aryl)-C(acyl) bond. To validate these predictions and to provide a solid foundation for future research and development involving this compound, dedicated experimental and computational studies are essential. The protocols outlined in this guide provide a roadmap for such investigations. The elucidation of the precise three-dimensional structure of this compound will be a critical step towards unlocking its full potential in various scientific and industrial applications.

A Technical Guide to the Spectral Analysis of 2-(Trifluoromethoxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of 2-(Trifluoromethoxy)benzoyl Chloride (CAS No. 162046-61-9). Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds, including substituted benzoyl chlorides and molecules containing the trifluoromethoxy functional group. General experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds. For comparative purposes, available data for the constitutional isomer, 4-(Trifluoromethoxy)benzoyl chloride, is also included where available.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH (H3, H4, H5, H6) | 7.2 - 8.2 | Multiplet | - |

Note: The aromatic protons of this compound are expected to appear as a complex multiplet in the range of 7.2-8.2 ppm. The electron-withdrawing nature of both the benzoyl chloride and the trifluoromethoxy groups will deshield these protons, shifting them downfield. The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the ortho-substitution.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F coupling) | Predicted Coupling Constant (J, Hz) |

| C=O | 165 - 170 | Singlet | - |

| C-OCF₃ | 145 - 155 | Quartet | 2 - 5 |

| C-COCl | 130 - 135 | Singlet | - |

| Aromatic CH | 120 - 135 | Singlet | - |

| CF₃ | ~120 | Quartet | ~260 |

Note: The carbonyl carbon is expected in the typical range for acyl chlorides. The carbon attached to the trifluoromethoxy group will be significantly downfield and show quartet splitting due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also appear as a quartet with a large coupling constant.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OCF₃ | -58 to -65 | Singlet |

Note: The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift is predicted based on typical values for aromatic trifluoromethoxy compounds.

Table 4: Predicted IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | 1770 - 1810 | Strong |

| C-O-C Stretch (Aryl Ether) | 1200 - 1300 | Strong |

| C-F Stretch | 1100 - 1200 | Strong, Broad |

| C-Cl Stretch | 650 - 850 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

Note: The most characteristic peak in the IR spectrum will be the strong carbonyl stretch at a high wavenumber, typical for acyl chlorides. Strong absorptions corresponding to the C-O-C and C-F bonds of the trifluoromethoxy group are also expected.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 224/226 | [M]⁺ (Molecular Ion) |

| 189 | [M - Cl]⁺ |

| 125 | [C₇H₄O₂F]⁺ |

| 105 | [C₇H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The mass spectrum is expected to show the molecular ion peak with its characteristic M+2 isotope pattern for the presence of chlorine. Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine radical and cleavage of the carbonyl group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of acyl chlorides like this compound.

2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should be set to cover the aromatic and any potential aliphatic regions (e.g., 0-12 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should be set to encompass the carbonyl, aromatic, and trifluoromethyl carbon regions (e.g., 0-200 ppm).

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency. The spectral width should be appropriate for trifluoromethoxy groups (e.g., -50 to -70 ppm).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates before running the sample.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct injection or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule and will provide characteristic fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and key fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectral analysis of a substituted benzoyl chloride.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

reactivity profile of 2-(Trifluoromethoxy)benzoyl Chloride

An In-depth Technical Guide on the Reactivity Profile of 2-(Trifluoromethoxy)benzoyl Chloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a highly reactive acylating agent of significant interest in the synthesis of pharmaceuticals and advanced materials. The presence of the electron-withdrawing 2-trifluoromethoxy group markedly enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution. This guide provides a comprehensive overview of its expected reactivity profile, drawing upon established principles of organic chemistry and data from structurally analogous compounds. It covers the synthesis, core reactivity with various nucleophiles, and participation in Friedel-Crafts reactions. Detailed experimental protocols, quantitative data from related systems, and workflow visualizations are provided to serve as a robust resource for laboratory applications.

Introduction

This compound (C₈H₄ClF₃O₂) is a specialized chemical intermediate valuable for introducing the 2-(trifluoromethoxy)benzoyl moiety into target molecules. The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the entire molecule. Its incorporation into pharmaceutical candidates can enhance metabolic stability, lipophilicity, and binding affinity.[1]

This guide details the anticipated chemical behavior of this compound. While specific peer-reviewed reactivity studies on this exact molecule are limited, its reactivity can be reliably predicted based on its structural similarity to other well-documented substituted benzoyl chlorides, such as 2-(Trifluoromethyl)benzoyl chloride.[2] The primary mode of reaction is nucleophilic acyl substitution, where the highly electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles.

Chemical and Physical Properties

Specific experimental data for this compound is not widely available. The following table summarizes its known identifiers and includes physical data from the closely related analogue, 2-(Trifluoromethyl)benzoyl chloride, for estimation purposes.

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 162046-61-9 | [3] |

| Molecular Formula | C₈H₄ClF₃O₂ | [3] |

| Molecular Weight | 224.57 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 84-85 °C / 16 mmHg (Analogue Data) | [5] |

| Density | 1.416 g/mL at 25 °C (Analogue Data) | [5] |

| Refractive Index | n20/D 1.479 (Analogue Data) | [5] |

Synthesis

The synthesis of this compound typically starts from the corresponding 2-(Trifluoromethoxy)benzoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Benzoic Acid (General)

A widely used method for preparing acyl chlorides from carboxylic acids involves oxalyl chloride and a catalytic amount of DMF.[6]

-

Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: The 2-(Trifluoromethoxy)benzoic acid (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (DCM).

-

Reaction: Oxalyl chloride (1.2-1.5 eq) is added slowly to the solution, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Stirring: The reaction mixture is stirred at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

-

Workup: Upon completion, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.

Reactivity Profile

The key to the reactivity of this compound is the highly electrophilic carbonyl carbon. The strong electron-withdrawing nature of the ortho-trifluoromethoxy group enhances this electrophilicity through a powerful negative inductive effect (-I), making the acyl chloride an excellent acylating agent.[7]

General Mechanism: Nucleophilic Acyl Substitution

The reaction with nucleophiles proceeds via a standard nucleophilic acyl substitution mechanism. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group to yield the acylated product.

Caption: General mechanism for nucleophilic acyl substitution.

Reactions with Nucleophiles

A. Amide Formation (with Amines) this compound is expected to react readily with primary and secondary amines to form the corresponding amides. These reactions are typically fast and high-yielding. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.[8]

B. Ester Formation (with Alcohols) The reaction with alcohols yields esters. This esterification is generally slower than amide formation and may require heating or the use of a base to facilitate the reaction. Hindered alcohols may require stronger activation.

| Nucleophile | Product Type | Typical Conditions | Yield (Analogue) |

| Primary/Secondary Amine | Amide | DCM or THF, Base (e.g., Et₃N), 0 °C to RT | High (>90%) |

| Ammonia | Primary Amide | Reaction with aqueous ammonia | High (>90%)[9] |

| Alcohol | Ester | Pyridine or Et₃N, optional heat | Good to High |

| Water | Carboxylic Acid | Hydrolysis (often an undesired side reaction) | Quantitative |

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10] this compound can act as the electrophile in this reaction to form a diaryl ketone.

The reaction proceeds by the Lewis acid coordinating to the carbonyl oxygen, which makes the carbonyl carbon even more electrophilic. This complex is then attacked by the electron-rich aromatic ring. However, the trifluoromethoxy group is strongly deactivating, meaning the benzoyl chloride's own ring is not susceptible to self-acylation.

Caption: Typical workflow for a Friedel-Crafts acylation reaction.

Detailed Experimental Protocols

The following protocols are representative examples for acylation reactions and should be adapted and optimized for this compound.

Protocol 1: Synthesis of N-Benzyl-2-(trifluoromethoxy)benzamide

This protocol is adapted from standard Schotten-Baumann conditions.[11]

-

Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess amine and base, followed by a saturated NaHCO₃ solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Phenyl 2-(trifluoromethoxy)benzoate

This protocol is a general procedure for the esterification of an alcohol.

-

Setup: In a flame-dried flask, dissolve phenol (1.0 eq) and pyridine (1.5 eq) in anhydrous toluene.

-

Addition: Add this compound (1.2 eq) dropwise to the solution.

-

Reaction: Heat the mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography if necessary.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.

| Hazard Information | Precautionary Measures |

| Hazard Class | Corrosive (UN 3265, Packing Group II)[12] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[12] |

| Incompatibilities | Water, strong oxidizing agents, strong bases, alcohols.[13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection.[14] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Keep away from moisture as it reacts with water to liberate toxic gas (HCl).[13] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container.[14] |

Disclaimer: This document is intended as a technical guide based on established chemical principles and data from analogous compounds. All laboratory work should be conducted with appropriate safety precautions and procedures. Experimental protocols may require optimization.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]

- 3. This compound [oakwoodchemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(Trifluoromethyl)benzoyl chloride 99 312-94-7 [sigmaaldrich.com]

- 6. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Amide Synthesis [fishersci.fr]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 2-(Trifluoromethoxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the factors governing the electrophilicity of the carbonyl carbon in 2-(Trifluoromethoxy)benzoyl Chloride. Acyl chlorides are a class of highly reactive carboxylic acid derivatives, and their utility in organic synthesis is largely dictated by the electrophilic character of the carbonyl carbon.[1][2] The subject of this guide, this compound, is a specialized reagent engineered for high reactivity. This is achieved through the powerful, synergistic electron-withdrawing effects of three key components: the carbonyl oxygen, the chloride leaving group, and the 2-(trifluoromethoxy) substituent on the aromatic ring. This document will dissect the theoretical underpinnings of this enhanced reactivity, present comparative quantitative data, and provide detailed experimental protocols for assessing electrophilicity, making it a valuable resource for professionals in chemical research and drug development.

Theoretical Framework: Factors Influencing Carbonyl Electrophilicity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is predominantly controlled by the magnitude of the partial positive charge (δ+) on the carbonyl carbon.[3] A greater positive charge enhances the attraction for nucleophiles, accelerating the rate-limiting addition step of the reaction.[4] In this compound, several structural features conspire to maximize this electrophilicity.

The Acyl Chloride Functional Group

The acyl chloride moiety itself provides a strong baseline of reactivity. The highly electronegative oxygen atom polarizes the carbon-oxygen double bond, inducing a significant partial positive charge on the carbonyl carbon. The adjacent chlorine atom further amplifies this effect through a strong electron-withdrawing inductive effect (-I). While chlorine possesses lone pairs that could theoretically participate in resonance donation (+R), this effect is minimal and does not significantly counteract its inductive pull. This combination makes the carbonyl carbon in acyl chlorides exceptionally electrophilic compared to other carboxylic acid derivatives like esters or amides.[1]

The 2-(Trifluoromethoxy) Substituent: A Potent Electron-Withdrawing Moiety

The substituent at the ortho position, trifluoromethoxy (-OCF₃), plays a crucial role in elevating the compound's reactivity. The trifluoromethoxy group is recognized as being more electron-withdrawing and more lipophilic than a simple methoxy group.[5] Its influence is primarily inductive. The three highly electronegative fluorine atoms pull electron density through the sigma bonds, making the entire group strongly electron-withdrawing. This effect is transmitted through the aromatic ring to the carbonyl group, further depleting the electron density at the carbonyl carbon and increasing its electrophilicity. Both the trifluoromethyl and the trifluoromethoxy groups are powerful electron-withdrawing groups that have a significant activating effect on the benzene ring.[5]

Quantitative Analysis of Electrophilicity

The electronic effects of substituents can be quantified and compared using Hammett constants and spectroscopic data. These metrics provide a clear picture of the enhanced electrophilicity of this compound.

Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) is a cornerstone of physical organic chemistry that correlates reaction rates with substituent electronic effects.[6] The substituent constant, sigma (σ), quantifies the electron-donating or electron-withdrawing nature of a substituent. A larger positive σ value indicates a stronger electron-withdrawing capability. The trifluoromethoxy group possesses a significantly positive σ value, comparable to or exceeding that of other strong electron-withdrawing groups.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -OCF₃ | +0.35 | +0.40 |

| -CF₃ | +0.54 | +0.43 |

| -NO₂ | +0.78 | +0.71 |

| -CN | +0.66 | +0.56 |

| -Cl | +0.23 | +0.37 |

| -H | 0.00 | 0.00 |

| -OCH₃ | -0.27 | +0.12 |

| Note: Hammett constants are compiled from various sources. The ortho-substituent effect is more complex and not captured by standard σm/σp values, but these serve as a strong indicator of the group's electronic influence. |

Spectroscopic Data as an Indicator of Electrophilicity

Spectroscopic techniques offer direct insight into the electronic environment of the carbonyl group.

-

Infrared (IR) Spectroscopy: The stretching frequency (ν) of the C=O bond is a sensitive probe of its bond strength and the electrophilicity of the carbonyl carbon. Electron-withdrawing groups pull electron density away from the carbonyl group, leading to a shorter, stronger bond that vibrates at a higher frequency.[7] Acyl chlorides typically show a strong C=O absorption in the range of 1810–1775 cm⁻¹.[7] For aromatic acyl chlorides like benzoyl chloride, this appears around 1775 cm⁻¹.[8] The presence of the strongly electron-withdrawing 2-(trifluoromethoxy) group is expected to shift this peak to an even higher wavenumber, providing a clear quantitative measure of its increased electrophilicity.

| Compound | Typical IR C=O Stretch (cm⁻¹) | Expected ¹³C NMR Carbonyl Shift |

| Aliphatic Acyl Chloride | ~1800 | Downfield |

| Benzoyl Chloride | ~1775[8] | Downfield |

| This compound | >1775 (Predicted) | More Downfield (Predicted) |

| 2-(Trifluoromethyl)benzoyl Chloride | Data available[10] | Data available for related isomers[9] |

Experimental Protocols for Assessing Electrophilicity

The heightened electrophilicity of this compound can be experimentally verified and quantified. Below are detailed protocols for its synthesis and for a comparative reactivity study.

Synthesis of this compound

This protocol describes the conversion of the corresponding carboxylic acid to the acyl chloride using oxalyl chloride, a common and effective method.[11]

Materials:

-

2-(Trifluoromethoxy)benzoic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Schlenk line or nitrogen/argon manifold

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-(Trifluoromethoxy)benzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous DCM (approx. 5 mL per gram of acid).

-

Add a catalytic amount of DMF (1-2 drops) to the stirred solution.

-

Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the solution at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC or by quenching a small aliquot with methanol and analyzing by GC-MS).

-

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Protocol: Determination of Relative Reactivity via Competitive Acylation

This experiment directly compares the reactivity of this compound against a standard, such as benzoyl chloride, by having them compete for a limited amount of a nucleophile.

Materials:

-

This compound

-

Benzoyl chloride (reference standard)

-

4-Nitroaniline (or other suitable nucleophile)

-

Anhydrous acetonitrile (solvent)

-

Triethylamine (base)

-

Internal standard (e.g., dodecane)

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Prepare stock solutions of known concentration in anhydrous acetonitrile for this compound, benzoyl chloride, 4-nitroaniline, and the internal standard.

-

In a reaction vial, combine 1.0 eq of this compound, 1.0 eq of benzoyl chloride, and 0.1 eq of the internal standard.

-

In a separate vial, prepare a solution of 4-nitroaniline (0.5 eq, the limiting reagent) and triethylamine (1.0 eq).

-

At time t=0, rapidly add the nucleophile/base solution to the stirred acyl chloride solution at a constant temperature (e.g., 25 °C).

-

Allow the reaction to proceed for a set period (e.g., 15 minutes) to ensure partial consumption of the reactants.

-

Quench the reaction by adding an excess of a highly reactive amine (e.g., piperidine) or an acidic solution.

-

Analyze the resulting mixture by GC or HPLC.

-

By comparing the peak areas of the two resulting amide products relative to the internal standard, the ratio of their formation can be determined. A higher proportion of the trifluoromethoxy-substituted amide indicates a higher reactivity for this compound.

Visualizations: Mechanisms and Workflows

Factors Influencing Carbonyl Electrophilicity

Caption: Key electronic factors enhancing the electrophilicity of the carbonyl carbon.

General Mechanism of Nucleophilic Acyl Substitution

Caption: The two-step addition-elimination mechanism for nucleophilic acyl substitution.[12][13]

Experimental Workflow for Competitive Acylation

Caption: A workflow diagram for determining relative reactivity via a competitive experiment.

Conclusion

The carbonyl carbon of this compound is rendered exceptionally electrophilic and, therefore, highly reactive towards nucleophiles. This heightened reactivity is a direct consequence of the cumulative and powerful inductive electron-withdrawing effects of the attached chlorine atom and the 2-(trifluoromethoxy) substituent.[14][15] This strong electronic activation makes the compound an extremely effective acylating agent, suitable for reactions where less reactive acyl chlorides may fail or require harsh conditions. The principles and experimental protocols outlined in this guide provide a robust framework for understanding, quantifying, and utilizing the enhanced electrophilicity of this valuable synthetic building block.

References

- 1. The Relative Reactivities of acyl compounds towards NJ sub { } ^ { n } ar.. [askfilo.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 21.2 Nucleophilic Acyl Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR [m.chemicalbook.com]

- 10. 2-(Trifluoromethyl)benzoyl chloride(312-94-7) IR Spectrum [chemicalbook.com]

- 11. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Page loading... [wap.guidechem.com]

Navigating the Solubility of 2-(Trifluoromethoxy)benzoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2-(Trifluoromethoxy)benzoyl Chloride, a key reagent in synthetic chemistry. Due to the limited availability of specific quantitative solubility data for this compound, this guide synthesizes information from analogous compounds and the general chemical properties of acyl chlorides. It offers a qualitative assessment of its expected solubility in a range of common organic solvents, outlines a general experimental protocol for determining solubility, and discusses important considerations for handling this reactive compound.

Introduction

This compound (CAS No. 162046-61-9) is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its trifluoromethoxy group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules. Understanding the solubility of this acyl chloride in various organic solvents is paramount for its effective use in reaction design, purification, and formulation.

Acyl chlorides as a class are known to be soluble in a variety of anhydrous aprotic organic solvents. They are, however, highly reactive towards protic solvents, particularly water, leading to decomposition. This guide will provide a framework for solvent selection and solubility determination for this compound.

Predicted Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Remarks |

| Aprotic Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These are common, relatively inert solvents for acyl chlorides and are excellent choices for reactions and handling. |

| Aprotic Aromatic | Toluene, Benzene | Soluble | Often used in the synthesis of related acyl chlorides, suggesting good solubility. |

| Aprotic Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Generally good solvents for a wide range of organic compounds. Anhydrous conditions are crucial as ethers can contain peroxides and water. |

| Aprotic Polar | Acetonitrile, N,N-Dimethylformamide (DMF) | Likely Soluble | Acetonitrile is a common solvent for organic reactions. DMF can be used, but caution is advised as it can catalyze certain side reactions with acyl chlorides.[1] |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Decomposes in the presence of water and other protic solvents to form the corresponding carboxylic acid and hydrochloric acid.[2] Avoid these solvents for storage and use. |

| Nonpolar Aliphatic | Hexane, Heptane | Likely Low Solubility | While it may be partially soluble, the polarity of the acyl chloride group may limit its solubility in highly nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the qualitative and semi-quantitative solubility of a reactive compound like this compound. All operations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware must be scrupulously dried before use.

Materials

-

This compound

-

Anhydrous organic solvents of interest (e.g., Dichloromethane, Toluene, Tetrahydrofuran, Acetonitrile, Hexane)

-

Small, dry glass vials with screw caps

-

Calibrated micropipettes or syringes

-

Vortex mixer

-

Analytical balance

Procedure

-

Preparation: In a fume hood, dispense a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of dry glass vials.

-

Solvent Addition: To each vial, add a specific volume of the selected anhydrous organic solvent (e.g., 0.1 mL) using a calibrated micropipette.

-

Mixing: Tightly cap the vials and vortex them for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the vials for complete dissolution. If the solid has completely dissolved, the compound is soluble at that concentration (e.g., >100 mg/mL).

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another increment of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps. Continue this process until the solid is fully dissolved.

-

Data Recording: Record the total volume of solvent required to dissolve the initial mass of the compound. This allows for a semi-quantitative determination of solubility (e.g., mg/mL).

-

Classification: Classify the solubility based on the observations:

-

Soluble: Dissolves readily in a small amount of solvent.

-

Sparingly Soluble: Requires a larger volume of solvent for complete dissolution.

-

Insoluble: Does not dissolve even with a significant volume of solvent.

-

Reactive: Shows signs of a chemical reaction (e.g., gas evolution, color change, heat generation).

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Safety and Handling Considerations

This compound is a reactive and corrosive compound. It is essential to handle it with appropriate safety precautions:

-

Moisture Sensitivity: The compound reacts with water and moisture in the air.[2] All handling should be done under anhydrous conditions, and the compound should be stored in a tightly sealed container in a dry environment.

-

Corrosivity: It is corrosive and can cause severe skin and eye burns.

-

Toxicity: Inhalation or ingestion should be avoided.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alcohols.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, a strong qualitative understanding of its solubility can be established based on the behavior of analogous acyl chlorides. It is predicted to be soluble in common anhydrous aprotic solvents such as dichloromethane, toluene, and tetrahydrofuran, while being reactive with protic solvents. The provided experimental protocol offers a systematic approach for researchers to determine its solubility in specific solvents of interest, ensuring safe and effective utilization in their synthetic endeavors. Careful attention to anhydrous conditions and appropriate safety measures is paramount when working with this reactive compound.

References

A Technical Guide to 2-(Trifluoromethoxy)benzoyl Chloride for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, commercial availability, and applications of 2-(Trifluoromethoxy)benzoyl Chloride, a key building block in modern medicinal chemistry.

Introduction

This compound (CAS No. 162046-61-9) is a specialized acyl chloride that has garnered significant interest in the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate stems from the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group. This functional group can significantly enhance a molecule's lipophilicity, metabolic stability, and bioavailability, making it a valuable moiety in the design of novel therapeutic agents and crop protection chemicals. This technical guide provides a comprehensive overview of the commercial suppliers, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is available from a number of commercial suppliers, offering various purities and quantities to meet the needs of both laboratory-scale synthesis and larger-scale production.

| Supplier | Purity | Available Quantities |

| Oakwood Chemical[1] | 99% | 250mg, 1g, 5g |

| Chem-Impex[2] | ≥ 98% (GC) | Inquire for details |

| Sigma-Aldrich | Discontinued | Formerly available |

| ChemicalBook[3] | 98% HPLC | Inquire for details |

| Molbase[4] | 98% | 1g, 5g |

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value |

| CAS Number | 162046-61-9 |

| Molecular Formula | C8H4ClF3O2 |

| Molecular Weight | 224.57 g/mol |

| Appearance | Colorless to almost colorless powder or crystal[2] |

| Boiling Point | 94-96 °C at 15 mmHg[1] |

| Density | 1.435 g/mL[1] |

| Flash Point | 102 °C[1] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from the corresponding 2-(trifluoromethoxy)benzoic acid.

Step 1: Synthesis of 2-(Trifluoromethoxy)benzoic Acid

Conceptual Experimental Protocol:

-

Starting Material: 2-(Trifluoromethoxy)toluene.

-

Oxidation: The methyl group of 2-(trifluoromethoxy)toluene is oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid under elevated temperatures.

-

Work-up: Following the oxidation, the reaction mixture is typically cooled, and the product is precipitated by acidification with a strong acid like hydrochloric acid.

-

Purification: The crude 2-(trifluoromethoxy)benzoic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent to achieve the desired purity.

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, often accomplished using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.

Detailed Experimental Protocol (Adapted from similar syntheses):

-

Materials:

-

2-(Trifluoromethoxy)benzoic acid

-

Thionyl chloride (SOCl2)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) as a solvent

-

-

Procedure:

-

To a solution of 2-(trifluoromethoxy)benzoic acid in anhydrous dichloromethane, a catalytic amount of DMF is added.

-

Thionyl chloride (typically 1.2-1.5 equivalents) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated to reflux until the evolution of gas (HCl and SO2) ceases, indicating the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol to form the methyl ester, which will have a different Rf value than the starting carboxylic acid.[5]

-

Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound. The product is often used in the next step without further purification.

-

Figure 1: Synthesis of this compound.

Applications in Drug Discovery and Development

The primary application of this compound is in the synthesis of novel pharmaceutical compounds. The trifluoromethoxy group is often incorporated to enhance the drug-like properties of a molecule.

Reaction with Amines to Form Amides

A common reaction involving this compound is its reaction with primary or secondary amines to form the corresponding amides. This reaction is a cornerstone of medicinal chemistry for building complex molecules.

General Experimental Protocol:

-

Materials:

-

This compound

-

A primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

-

Procedure:

-

The amine and the base are dissolved in the anhydrous solvent and cooled in an ice bath.

-

A solution of this compound in the same solvent is added dropwise to the cooled amine solution with stirring.

-

The reaction is typically allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

The reaction mixture is then worked up by washing with aqueous solutions to remove the base hydrochloride salt and any unreacted starting materials.

-

The organic layer is dried, and the solvent is evaporated to yield the crude amide product, which can be purified by chromatography or recrystallization.[6]

-

Figure 2: General Amide Formation Workflow.

Potential in the Synthesis of Celecoxib Analogues

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The trifluoromethyl group in celecoxib is crucial for its activity. Researchers have explored the synthesis of celecoxib analogues where other parts of the molecule are modified to improve its therapeutic profile. While direct synthesis of a celecoxib analogue using this compound is not explicitly detailed in the search results, the chemical logic suggests its potential as a building block. The trifluoromethoxy group could be used as a bioisostere for the trifluoromethyl group, potentially altering the pharmacokinetic and pharmacodynamic properties of the resulting analogue.[7][8]

The synthesis of such an analogue would likely involve the reaction of a diketone intermediate with a hydrazine derivative, a common strategy for constructing the pyrazole core of celecoxib. The 2-(trifluoromethoxy)phenyl moiety could be introduced at an early stage in the synthesis of the diketone.

Figure 3: Potential Inhibition of the COX-2 Pathway by a Celecoxib Analogue.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as a skin corrosion/irritation Category 1B substance and causes severe skin burns and eye damage.[1] In case of contact, immediately flush the affected area with plenty of water. It is incompatible with strong oxidizing agents, strong bases, and water. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its ability to introduce the trifluoromethoxy group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its commercial availability, synthesis, and reactivity is crucial for its effective application in the development of new and improved chemical entities. As research into fluorinated compounds continues to expand, the importance of intermediates like this compound is set to grow.

References

- 1. This compound [oakwoodchemical.com]

- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-(trifluoromethyl)benzyl substituted N-normetazocines and N-norketobemidones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 7. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Amides Using 2-(Trifluoromethoxy)benzoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The unique physicochemical properties imparted by fluorine-containing functional groups have made fluorinated building blocks highly valuable in the design of novel therapeutic agents. 2-(Trifluoromethoxy)benzoyl chloride is a key reagent that introduces the 2-(trifluoromethoxy)benzoyl moiety, a structural motif known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of amides using this compound.

The primary method for the synthesis of amides from this compound is the Schotten-Baumann reaction. This well-established method involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in a biphasic system or in an inert aprotic solvent.

Key Applications

The 2-(trifluoromethoxy)benzamide scaffold is a prevalent feature in a variety of biologically active molecules. The trifluoromethoxy group at the ortho position can influence the conformation of the molecule and participate in key binding interactions with biological targets. Applications of amides derived from this compound include:

-

Antiparasitic Agents: Benzimidazole derivatives containing a trifluoromethyl group, a close analogue to the trifluoromethoxy group, have shown significant activity against various protozoa and helminths.[1]

-

Antiarrhythmic Agents: Benzamides with trifluoroethoxy substituents have been developed as potent antiarrhythmic drugs.[2]

-

Angiogenesis Inhibitors: Polyfluorinated benzamides have been synthesized and evaluated for their ability to inhibit the formation of new blood vessels, a key process in tumor growth.[3]

-

General Pharmaceutical Scaffolds: The 2-(trifluoromethoxy)aniline moiety, a potential synthetic precursor or metabolite of the corresponding amides, is a valuable intermediate in pharmaceutical synthesis.

Data Presentation: Synthesis of N-Substituted-2-(trifluoromethoxy)benzamides